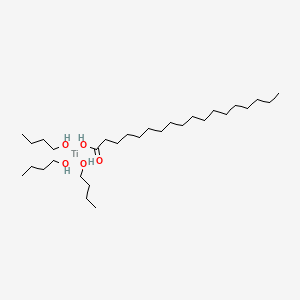

Tributoxy(stearato-O)titanium

Beschreibung

Eigenschaften

CAS-Nummer |

81307-49-5 |

|---|---|

Molekularformel |

C30H66O5Ti |

Molekulargewicht |

554.7 g/mol |

IUPAC-Name |

butan-1-ol;octadecanoic acid;titanium |

InChI |

InChI=1S/C18H36O2.3C4H10O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5;/h2-17H2,1H3,(H,19,20);3*5H,2-4H2,1H3; |

InChI-Schlüssel |

QOHMNFNEMFPBDU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCO.CCCCO.CCCCO.[Ti] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tributoxy Stearato O Titanium

Conventional Synthetic Pathways and Precursor Chemistry

Conventional methods for the synthesis of tributoxy(stearato-O)titanium primarily involve the reaction of a titanium alkoxide precursor with stearic acid. These reactions are governed by fundamental principles of coordination chemistry and reaction kinetics.

Ester Exchange Reactions Involving Titanium Alkoxides

The most common and straightforward method for preparing this compound is through an ester exchange or transesterification reaction. This process involves the reaction of a titanium alkoxide, typically titanium(IV) butoxide, with stearic acid. In this reaction, one of the butoxy groups on the titanium center is replaced by a stearato group.

The general reaction can be represented as follows:

Ti(OBu)₄ + CH₃(CH₂)₁₆COOH ⇌ (BuO)₃Ti(OOC(CH₂)₁₆CH₃) + BuOH

This is an equilibrium reaction, and to drive it towards the formation of the desired product, the butanol (BuOH) byproduct is often removed from the reaction mixture, for instance, by distillation. The reaction is typically carried out in a non-polar solvent to facilitate the separation of the alcohol. The reactivity of the titanium alkoxide is attributed to the Lewis acidic nature of the titanium center, which makes it susceptible to nucleophilic attack by the carboxylic acid.

Several factors can influence the rate and efficiency of this reaction, including the reaction temperature, the stoichiometry of the reactants, and the presence of a catalyst. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to accelerate the process.

Table 1: Typical Reaction Parameters for Ester Exchange Synthesis

| Parameter | Typical Range/Value | Purpose |

| Titanium Precursor | Titanium(IV) butoxide | Source of tributoxy titanium moiety |

| Carboxylic Acid | Stearic Acid | Source of the stearato ligand |

| Solvent | Toluene, Xylene | Inert reaction medium |

| Temperature | 100-140 °C | To facilitate the reaction and removal of butanol |

| Reactant Ratio | 1:1 (Titanium alkoxide:Stearic acid) | Stoichiometric substitution |

| Byproduct Removal | Distillation | To drive the equilibrium towards product formation |

In-Situ Generation and Controlled Reaction Conditions

In many industrial applications, this compound is generated in-situ, meaning it is formed directly within the reaction mixture where it will be used. This approach avoids the need for isolation and purification of the compound, making the process more efficient and cost-effective. For instance, in polymerization reactions where it acts as a catalyst or adhesion promoter, titanium(IV) butoxide and stearic acid can be added directly to the monomer mixture.

The controlled formation of the desired product under in-situ conditions requires careful management of the reaction parameters. The rate of formation can be controlled by the temperature and the rate of addition of the reactants. The presence of other components in the reaction mixture, such as monomers, polymers, or other additives, can also influence the reaction kinetics and the final structure of the titanium complex. For example, the interaction of stearic acid with titanium dioxide surfaces has been studied, which provides insights into the coordination of carboxylate groups to titanium centers. researchgate.net

Advanced Synthetic Approaches for Tailored Structures

To achieve more precise control over the structure and properties of titanium-based materials, advanced synthetic methodologies have been developed. While not always directly applied to the synthesis of simple this compound, these techniques provide a framework for creating more complex and functionalized analogues.

Sol-Gel and Solvothermal Routes for Analogous Titanium-Based Materials

The sol-gel process is a versatile method for producing metal oxide-based materials from molecular precursors. In the context of titanium chemistry, this typically involves the hydrolysis and condensation of titanium alkoxides. By incorporating stearic acid as a modifying ligand, the sol-gel process can be adapted to produce titanium-oxo-carboxylate clusters or hybrid organic-inorganic materials. The stearic acid can act as a chelating or bridging ligand, influencing the structure and properties of the resulting material.

Solvothermal synthesis, a variation of the hydrothermal method where the solvent is non-aqueous, offers another route to crystalline titanium-based materials. By conducting the reaction between a titanium precursor and stearic acid in a sealed vessel at elevated temperatures and pressures, it is possible to obtain well-defined crystalline structures that may not be accessible under ambient conditions.

Strategies for Ligand Functionalization and Stereochemical Control

For more sophisticated applications, the ligands attached to the titanium center can be functionalized to impart specific properties to the molecule. While stearic acid itself is a simple long-chain carboxylic acid, more complex carboxylate ligands with additional functional groups can be used. These functional groups can be designed to interact with other components in a system, for example, by providing sites for further reactions or by influencing the self-assembly of the molecules. The functionalization of ligands is a key strategy in tailoring the properties of titanium-functionalized clusters. researchgate.net

Stereochemical control in the synthesis of organotitanium compounds is a more complex challenge, particularly for simple structures like this compound. However, for more complex titanium complexes with chiral ligands, stereoselective synthesis is an active area of research. researchgate.net By using chiral carboxylic acids or by employing chiral auxiliaries, it is possible to induce a preferred stereochemistry at the titanium center. This is particularly relevant in the development of asymmetric catalysts.

Principles of Sustainable Synthesis in Organotitanium Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of organometallic compounds, including those of titanium. rsc.org The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient in their use of resources.

Key principles of sustainable synthesis relevant to this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. The ester exchange reaction, when driven to completion with efficient byproduct removal, can have a high atom economy.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment. Titanium compounds are generally considered to be less toxic than many other heavy metal catalysts.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents. Where solvents are necessary, greener alternatives are preferred.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. Titanium compounds themselves are often used as catalysts in various organic transformations. The development of more efficient and recyclable titanium catalysts is an active area of research.

The use of renewable feedstocks is another important aspect of sustainable chemistry. While stearic acid can be derived from animal and vegetable fats and oils, ensuring its sustainable sourcing is a consideration. Research into sustainable organometallic chemistry is an ongoing effort to reduce the environmental impact of chemical manufacturing. rsc.org

Structural Elucidation and Analytical Characterization of Tributoxy Stearato O Titanium

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of Tributoxy(stearato-O)titanium, providing insights into its constituent functional groups and the coordination environment of the titanium center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the butoxy and stearate (B1226849) ligands.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the butoxy and stearate moieties. The protons of the three butoxy groups would give rise to distinct multiplets. The terminal methyl protons (-CH₃) would appear as a triplet, while the two methylene (B1212753) groups (-CH₂-) adjacent to the methyl group and the oxygen atom would appear as complex multiplets. The protons on the methylene group alpha to the oxygen atom (Ti-O-CH₂-) would be the most deshielded due to the electronegativity of the oxygen and the titanium center.

The long alkyl chain of the stearate ligand would show a prominent, largely unresolved multiplet for the bulk of its methylene protons. The terminal methyl group of the stearate chain would appear as a triplet. The methylene protons alpha to the carboxylate group (-CH₂-COO-) would be deshielded and appear as a triplet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Butoxy: Ti-O-CH₂- | ~ 4.0 - 4.2 | Triplet |

| Butoxy: -O-CH₂-CH₂- | ~ 1.6 - 1.8 | Multiplet |

| Butoxy: -CH₂-CH₂-CH₃ | ~ 1.4 - 1.6 | Multiplet |

| Butoxy: -CH₃ | ~ 0.9 - 1.0 | Triplet |

| Stearate: -CH₂-COO- | ~ 2.2 - 2.4 | Triplet |

| Stearate: -(CH₂)₁₅- | ~ 1.2 - 1.4 | Broad Multiplet |

| Stearate: -CH₃ | ~ 0.8 - 0.9 | Triplet |

Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. princeton.edu The carbonyl carbon of the stearate ligand is expected to resonate at a significantly downfield chemical shift. princeton.edu The carbon atoms of the butoxy groups will show four distinct signals, with the carbon atom directly bonded to the oxygen (Ti-O-C) being the most deshielded. The long alkyl chain of the stearate will produce a series of closely spaced signals for the methylene carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Stearate: -COO- | ~ 175 - 185 |

| Butoxy: Ti-O-CH₂- | ~ 70 - 75 |

| Stearate & Butoxy: Methylene Groups | ~ 19 - 35 |

| Butoxy: -CH₃ | ~ 13 - 15 |

| Stearate: -CH₃ | ~ 14 |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is expected to be dominated by the characteristic absorptions of the stearate and butoxy ligands.

The most indicative bands for the stearate ligand are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands can provide information about the coordination mode of the carboxylate to the titanium center. A significant separation between the asymmetric and symmetric stretching frequencies is often indicative of a unidentate or bridging coordination mode.

The butoxy groups will be evidenced by the C-H stretching vibrations of the methyl and methylene groups, as well as the C-O stretching vibrations. The presence of Ti-O-C bonds is confirmed by characteristic bands in the lower frequency region of the spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (stearate & butoxy) | 2850 - 2960 |

| Asymmetric COO⁻ stretching (stearate) | ~ 1540 - 1590 |

| Symmetric COO⁻ stretching (stearate) | ~ 1390 - 1440 |

| CH₂ bending (scissoring) | ~ 1465 |

| C-O stretching (butoxy) | ~ 1050 - 1150 |

| Ti-O-C stretching | ~ 600 - 700 |

| Ti-O stretching | ~ 500 - 650 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is used to confirm the presence of titanium, oxygen, and carbon, and to determine their respective chemical states.

The high-resolution spectrum of the Ti 2p region is expected to show a doublet corresponding to the Ti 2p₃/₂ and Ti 2p₁/₂ spin-orbit components. The binding energy of the Ti 2p₃/₂ peak is characteristic of the Ti(IV) oxidation state. xpsfitting.com The O 1s spectrum can be deconvoluted to distinguish between oxygen atoms in different chemical environments, such as the Ti-O-C linkage of the butoxy groups, the carboxylate group (C=O and C-O), and potentially any Ti-O-Ti oxo bridges that may form due to hydrolysis. The C 1s spectrum can also be deconvoluted to identify carbon atoms in the alkyl chains, those bonded to oxygen in the butoxy and stearato ligands, and the carbonyl carbon.

| Element and Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

| Ti 2p₃/₂ | ~ 458.5 - 459.5 | Ti(IV) in an oxide/alkoxide environment xpsfitting.com |

| Ti 2p₁/₂ | ~ 464.2 - 465.2 | Ti(IV) in an oxide/alkoxide environment xpsfitting.com |

| O 1s | ~ 530.0 - 531.0 | Oxygen in Ti-O bonds |

| O 1s | ~ 531.5 - 532.5 | Oxygen in C=O of carboxylate |

| O 1s | ~ 533.0 - 534.0 | Oxygen in C-O of butoxy and carboxylate |

| C 1s | ~ 284.8 - 285.5 | C-C and C-H in alkyl chains |

| C 1s | ~ 286.0 - 287.0 | C-O in butoxy and stearate |

| C 1s | ~ 288.5 - 289.5 | C=O in carboxylate |

Chromatographic and Mass Spectrometric Methods for Purity and Compositional Analysis

While spectroscopic methods provide detailed structural information, chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and confirming its molecular weight and composition.

Due to the reactivity of titanium alkoxides, Gas Chromatography (GC) may be challenging without derivatization. However, High-Performance Liquid Chromatography (HPLC), particularly with a non-aqueous mobile phase, can be employed to separate the compound from potential impurities or starting materials.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to analyze this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the intact molecule. Fragmentation patterns would likely involve the sequential loss of butoxy and stearate ligands, providing further confirmation of the compound's structure. The presence of oligomeric species, which are common for titanium alkoxides, could also be detected as ions with higher mass-to-charge ratios. acs.org

Advanced Characterization of Nanostructured Forms and Aggregation States

Titanium alkoxides are known to undergo hydrolysis and condensation reactions, leading to the formation of oligomers and eventually nanostructured materials. nih.gov this compound, with its long stearate ligand, may exhibit interesting self-assembly properties.

Techniques such as Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) can be used to investigate the size and shape of any aggregates or nanoparticles formed in solution. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide direct visualization of the morphology of nanostructured forms of the material. Atomic Force Microscopy (AFM) can be used to study the surface topography of thin films prepared from this precursor. These advanced characterization techniques are crucial for understanding how the molecular structure of this compound influences its behavior at the nanoscale and its potential for forming organized assemblies. nih.gov

Mechanistic Investigations of Tributoxy Stearato O Titanium As an Interfacial Modifier

Surface Adsorption and Chelation Mechanisms on Inorganic Substrates

Tributoxy(stearato-O)titanium functions as a molecular bridge, chemically linking inorganic fillers or reinforcements to a polymer matrix. Its effectiveness is largely attributed to its ability to react with a variety of active sites on the surface of inorganic materials.

Inorganic substrates, such as silica, alumina, and other mineral fillers, typically possess a surface populated with hydroxyl (-OH) groups. The titanium center in this compound is highly electrophilic and readily reacts with these surface hydroxyls. This interaction proceeds through a condensation reaction where the butoxy groups on the titanium atom react with the surface hydroxyls, releasing butanol as a byproduct and forming a stable Ti-O-substrate bond. This covalent linkage provides a strong anchor for the coupling agent on the inorganic surface.

Beyond hydroxyl groups, the titanate can also interact with other active sites on the substrate surface, including bound water and metal oxides. The stearato ligand, with its long hydrocarbon chain, plays a crucial role in rendering the treated inorganic surface hydrophobic and organophilic, thereby improving its compatibility and dispersion within the polymer matrix.

A key advantage of titanate coupling agents like this compound over other types of coupling agents is their ability to react with free protons (H+) on the surface of inorganic substrates. researchgate.net This proton-coordination mechanism allows for the treatment of a broader range of fillers, including those with a low concentration of surface hydroxyl groups, such as calcium carbonate and carbon black. researchgate.net The reaction with free protons is believed to involve the displacement of a butoxy ligand from the titanium center, which then becomes protonated to form butanol, while the titanate moiety forms a bond with the substrate at the site of the proton. This unique reactivity significantly expands the utility of this compound as an interfacial modifier.

Formation and Stability of Monomolecular Adsorbed Layers

A distinguishing feature of the interaction between this compound and inorganic surfaces is the formation of a well-defined monomolecular layer. Unlike some other coupling agents that can form thick, multi-layered, and often weakly bonded films, the reaction of the titanate is self-limiting. Once the active sites on the substrate surface are occupied by the coupling agent molecules, further reaction is sterically hindered.

This results in a uniform, thin, and covalently bonded layer that provides an optimal interface for stress transfer between the filler and the polymer matrix. The stability of this monomolecular layer is high due to the strong covalent Ti-O bonds formed with the substrate. This robust interface is resistant to environmental factors such as moisture, which can often lead to debonding and a reduction in the mechanical properties of the composite material.

Comparative Mechanistic Analysis with Alternative Coupling Agents

To better appreciate the unique mechanistic features of this compound, a comparative analysis with other commonly used coupling agents, namely silanes and zirconates, is instructive.

Silane coupling agents, such as those based on alkoxysilanes, are widely used for surface modification of siliceous fillers. Their reaction mechanism involves two main steps: hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by condensation of these silanols with the hydroxyl groups on the inorganic surface to form stable siloxane (Si-O-substrate) bonds. raajournal.comnih.gov The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of water.

A key difference compared to titanates is the necessity of water for the hydrolysis step of silanes. researchgate.net Furthermore, silanes can undergo self-condensation, leading to the formation of oligomeric and polymeric siloxane layers on the substrate surface. raajournal.com While this can increase the thickness of the interfacial layer, it does not always translate to improved performance, as these thicker layers can be brittle and prone to failure. The surface coverage of silanes can be controlled to some extent by adjusting the treatment conditions, but the tendency to form multilayers is a notable distinction from the self-limiting monomolecular layer formation of titanates. raajournal.com

| Parameter | Silane Coupling Agents | This compound |

| Primary Reaction Site | Surface Hydroxyls (-OH) | Free Protons (H+) and Surface Hydroxyls (-OH) |

| Water Requirement | Essential for hydrolysis | Not required |

| Layer Formation | Can form multilayers through self-condensation | Forms a self-limiting monomolecular layer |

| Reaction Kinetics | Dependent on hydrolysis and condensation rates | Generally rapid proton coordination |

| Substrate Compatibility | Primarily effective on hydroxyl-rich surfaces | Broad compatibility, including low-hydroxyl surfaces |

Zirconate coupling agents are organometallic compounds based on zirconium and share many mechanistic similarities with their titanate counterparts. The primary mechanism of attachment for zirconates also involves interaction with the inorganic surface, although the specific nature of this interaction can be described as a ligand exchange process. researchgate.net In this process, a hydrolyzable group on the zirconium atom is exchanged for a bond with an active site on the substrate surface.

Similar to titanates, zirconates are capable of reacting with both surface hydroxyls and other active sites, making them suitable for a wide range of fillers. researchgate.net They also tend to form thin, well-adhered layers on the substrate. The interfacial bonding of zirconates is characterized by the formation of strong Zr-O-substrate linkages. Research has shown that the incorporation of zirconate coupling agents can significantly enhance the bond strength between resins and zirconia-based ceramics. nih.govnih.gov The choice between a titanate and a zirconate often depends on the specific polymer-filler system and the desired final properties of the composite, with zirconates sometimes offering advantages in terms of thermal stability and hydrolytic resistance. researchgate.net

| Parameter | Zirconate Coupling Agents | This compound |

| Primary Mechanism | Ligand Exchange | Proton Coordination and Condensation |

| Reaction Sites | Surface Hydroxyls and other active sites | Free Protons and Surface Hydroxyls |

| Layer Formation | Tends to form thin, adherent layers | Forms a self-limiting monomolecular layer |

| Interfacial Bond | Strong Zr-O-Substrate bond | Strong Ti-O-Substrate bond |

| Key Advantage | Good thermal and hydrolytic stability | Broad substrate compatibility |

Influence on Interfacial Energy and Wettability in Heterogeneous Systems

This compound, as a titanate coupling agent, is anticipated to exert a significant influence on the interfacial energy and wettability of heterogeneous systems, such as those involving inorganic fillers or pigments within a polymer matrix. The fundamental mechanism of this influence lies in its amphiphilic molecular structure, which consists of a titanium-oxygen core with both a long-chain, non-polar stearato group and polar butoxy groups. This structure allows the molecule to act as a molecular bridge between dissimilar surfaces.

At the interface, the titanium-oxygen center of the molecule can interact with hydroxyl groups or other active protons present on the surface of inorganic materials. This interaction leads to the formation of a monomolecular layer of the coupling agent on the inorganic surface. The outward-oriented stearato and butoxy groups then alter the surface chemistry of the inorganic material, transforming it from a typically high-energy, hydrophilic surface to a lower-energy, more organophilic surface.

This modification has a direct impact on the interfacial energy between the inorganic material and a non-polar polymer matrix. By reducing the mismatch in surface energies, the thermodynamic barrier to mixing is lowered, which promotes better dispersion of the inorganic phase within the organic phase. A reduction in interfacial energy enhances the adhesion between the two phases, which is critical for the mechanical performance of the resulting composite material.

The alteration of surface chemistry also directly affects the wettability of the inorganic material by the polymer matrix. Wettability is a measure of the ability of a liquid to spread over a solid surface and is governed by the contact angle. A lower contact angle indicates better wetting. The application of this compound is expected to decrease the contact angle of a molten polymer on the surface of an inorganic filler. This improved wetting ensures a more intimate contact between the polymer and the filler, minimizing voids and stress concentration points at the interface.

While specific quantitative data for this compound is not available, the table below illustrates hypothetical changes in surface energy and contact angle for a generic inorganic filler before and after treatment with a titanate coupling agent, based on general principles.

Table 1: Hypothetical Influence of Titanate Coupling Agent Treatment on Interfacial Properties

| Property | Untreated Inorganic Filler | Titanate-Treated Inorganic Filler |

| Surface Energy (mN/m) | High (e.g., > 200) | Low (e.g., < 50) |

| Polymer Contact Angle (°) | High (e.g., > 90°) | Low (e.g., < 45°) |

| Wettability by Polymer | Poor | Excellent |

| Adhesion to Polymer | Weak | Strong |

It is important to note that the actual extent of the reduction in interfacial energy and the improvement in wettability would depend on several factors, including the specific inorganic material, the polymer matrix, the concentration of the coupling agent, and the processing conditions. Detailed experimental studies would be required to quantify these effects for this compound in specific heterogeneous systems.

Applications of Tributoxy Stearato O Titanium in Polymer and Composite Science

Enhancing Interfacial Adhesion in Polymer Composites

Dispersion and Deagglomeration of Inorganic Fillers

Effective dispersion and deagglomeration of inorganic fillers are critical for achieving uniformity and maximizing the reinforcing effect within a polymer matrix. Tributoxy(stearato-O)titanium is instrumental in treating the surfaces of various inorganic fillers, including calcium carbonate, silica, barium sulfate, carbon black, and various metal oxides. By modifying the surface chemistry of these fillers, it reduces their surface energy and renders them more compatible with the organic polymer phase. This improved compatibility mitigates the tendency of filler particles to agglomerate, leading to a more homogeneous distribution throughout the polymer. The result is a composite material with more consistent properties and a reduction in stress concentration points that can lead to premature failure.

Improvement of Mechanical Performance in Thermoplastic and Thermosetting Matrices

The enhancement of interfacial adhesion directly translates to a significant improvement in the mechanical properties of both thermoplastic and thermosetting composites. In thermoplastics, the presence of this compound at the filler-polymer interface facilitates better stress transfer from the polymer matrix to the reinforcing filler. This leads to an increase in tensile strength, impact strength, and flexural modulus. Similarly, in thermosetting matrices, the coupling agent ensures a robust bond is formed during the curing process, resulting in a composite with superior mechanical integrity and durability.

Reinforcement Efficiency in Mineral-Filled and Fiber-Reinforced Systems

In both mineral-filled and fiber-reinforced polymer systems, the efficiency of the reinforcement is heavily dependent on the quality of the interface. This compound enhances this efficiency by ensuring that the load applied to the composite is effectively transferred to the stronger and stiffer filler or fiber. This leads to a more pronounced reinforcing effect, allowing for the development of composites with higher strength-to-weight ratios and improved dimensional stability. The improved interfacial bonding also contributes to enhanced resistance to environmental factors such as moisture, which can often compromise the integrity of the interface and, consequently, the long-term performance of the composite.

Rheological Modification of Polymer Melts and Dispersions

Beyond enhancing mechanical properties, this compound also offers significant advantages in the processing of polymer composites by modifying the rheological behavior of polymer melts and dispersions.

Viscosity Reduction and Processing Facilitation

The incorporation of inorganic fillers typically leads to a substantial increase in the viscosity of the polymer melt, which can make processing more challenging and energy-intensive. This compound acts as a processing aid by reducing the melt viscosity of filled polymer systems. By making the filler surface more organophilic, it reduces the friction between the filler particles and the polymer chains, allowing for easier flow. This viscosity reduction facilitates processing operations such as injection molding and extrusion, enabling lower processing temperatures and pressures, which can lead to energy savings and reduced wear on processing equipment.

Flow Behavior and Extrusion Characteristics

The improved flow behavior imparted by this compound leads to better mold filling and a more uniform dispersion of fillers in the final product. In extrusion processes, the reduction in melt viscosity and improved lubricity contribute to a smoother and more consistent extrudate with an improved surface finish. This rheological control is crucial for achieving high-quality composite parts with complex geometries and tight dimensional tolerances. The ability to achieve higher filler loadings without compromising processability is a key advantage, allowing for the production of more cost-effective and high-performance composite materials.

Stabilization of Pigment Dispersions in Coating and Ink Formulations

The mechanism by which this compound achieves this stabilization involves the formation of a molecular bridge at the interface between the pigment particles and the polymer binder. The alkoxy groups of the titanate molecule interact with the surface of the inorganic pigment, which typically possesses hydroxyl groups or protons. This interaction leads to the formation of a monomolecular layer on the pigment's surface. The long-chain stearato group and the butoxy groups, being organophilic, then become available to interact with the polymer resin of the coating or ink. This dual reactivity effectively couples the inorganic pigment to the organic binder, preventing pigment agglomeration and settling.

The treatment of pigments with organotitanates like this compound can significantly enhance their dispersibility. This improved dispersion leads to a reduction in the viscosity of the pigment-resin system, allowing for higher pigment loading without compromising the flow characteristics of the coating or ink. The reduction in viscosity is a critical factor in the ease of application and the quality of the final film.

Research has shown that the modification of pigment surfaces with coupling agents, including titanates, can lead to notable improvements in the mechanical and aesthetic properties of coatings. For instance, the surface treatment of fillers like calcium carbonate with a combination of stearic acid and a titanate coupling agent has been observed to improve the interfacial bonding with a polymer matrix. This enhancement in compatibility leads to better dispersion and can positively impact properties such as tensile strength.

Detailed Research Findings

While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, the principles of its function can be inferred from research on similar organotitanate coupling agents. The general consensus is that these compounds are effective at treating a variety of inorganic pigments and fillers.

The effectiveness of a titanate coupling agent is dependent on several factors, including the surface chemistry of the pigment, the nature of the polymer binder, and the processing conditions. For dry pigments, a monoalkoxy titanate, such as this compound, is particularly suitable. The treatment process typically involves adding the titanate coupling agent to the pigment during the grinding or dispersion stage of coating or ink manufacturing.

The impact of titanate coupling agents on the rheological properties of pigment dispersions is a key area of investigation. Studies have demonstrated that the addition of a titanate coupling agent can significantly decrease the melt viscosity of a filled polymer system. This reduction in viscosity is attributed to the improved dispersion of the filler particles, which minimizes particle-to-particle friction and allows for smoother flow.

In the context of ink formulations, the stability of the pigment dispersion is paramount to prevent clogging of printer nozzles and to ensure consistent color output. The use of dispersing agents, including organotitanates, is crucial for achieving the necessary fine particle size and preventing reagglomeration of pigment particles, such as carbon black.

The following tables present hypothetical data based on the established effects of organotitanate coupling agents on coating and ink properties.

Table 1: Effect of this compound on the Viscosity of a Titanium Dioxide-Based Architectural Coating

| Metric | Untreated TiO2 | TiO2 Treated with this compound |

| Pigment Loading (% by weight) | 20 | 25 |

| Brookfield Viscosity (cP at 25°C) | 1500 | 1200 |

| Grind Time (hours) | 8 | 6 |

| Hegman Fineness | 6 | 7.5 |

Table 2: Performance Enhancement in a Carbon Black-Based Printing Ink

| Property | Ink with Standard Dispersant | Ink with this compound |

| Gloss (60° gloss units) | 75 | 85 |

| Color Strength (%) | 100 (Standard) | 115 |

| Dispersion Stability (after 1 month) | Moderate Settling | No Settling |

| Viscosity Stability (% change after 1 month) | +15% | +3% |

These tables illustrate the potential benefits of incorporating this compound into coating and ink formulations, leading to improved processing efficiency and enhanced final product quality.

Colloidal and Dispersion Science Principles Applied to Tributoxy Stearato O Titanium Systems

Theoretical Frameworks for Dispersion Stability (e.g., DLVO Theory, Steric Stabilization)

The long-term stability of a colloidal dispersion, where particles are suspended in a liquid, is determined by the balance of attractive and repulsive forces between the particles. Two primary theoretical frameworks, the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory and the theory of steric stabilization, are crucial for understanding the role of Tributoxy(stearato-O)titanium.

DLVO Theory: This theory posits that the total interaction energy between two particles is the sum of van der Waals attractive forces and electrostatic repulsive forces arising from the electrical double layer at the particle-liquid interface. wikipedia.org While DLVO theory is foundational for aqueous dispersions where electrostatic repulsion can be significant, its direct application in non-aqueous systems, which are often low in polarity and have fewer free ions, is more limited. In such systems, the electrostatic repulsion is generally weak, making van der Waals forces dominant and leading to particle aggregation. Organotitanate coupling agents can influence the surface charge, but their primary stabilization mechanism in non-polar environments is not electrostatic. l-i.co.uktaylorandfrancis.com

Steric Stabilization: In non-aqueous media, steric stabilization is the predominant mechanism for preventing particle agglomeration. byk.com This is where this compound plays a critical role. The mechanism involves the adsorption of this molecule onto the surface of the particles. The butoxy groups of the titanate can react with hydroxyl groups or adsorbed water on the surface of inorganic particles, creating a strong anchor. yg-1.com Following this anchoring, the long, 18-carbon stearato chain extends into the non-aqueous medium. byk.com

When two particles with these adsorbed layers approach each other, the stearato chains begin to overlap. This overlap is energetically unfavorable for two main reasons:

Osmotic Repulsion: The concentration of the polymer-like stearato chains in the overlap region increases, leading to an unfavorable osmotic pressure that draws solvent into this region, forcing the particles apart. byk.com

Entropic Repulsion (Volume Restriction): The confinement of the flexible stearato chains into a smaller volume between the particles leads to a decrease in conformational entropy, which is thermodynamically unfavorable and results in a repulsive force.

For effective steric stabilization, the adsorbed layer should be sufficiently thick (generally >10 nm) and the chains (the stearato group in this case) must be well-solvated by the surrounding medium. byk.com The long hydrocarbon chain of the stearate (B1226849) is highly compatible with non-polar solvents and polymer matrices, ensuring it remains extended and provides a robust steric barrier. semanticscholar.org

Electrokinetic Phenomena and Zeta Potential Modulation of Particulate Systems

Electrokinetic phenomena relate to the movement of charged particles in an electric field. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential (typically > ±30 mV) is indicative of good electrostatic stability.

In the context of this compound, its primary application is in non-aqueous systems where electrostatic stabilization is less significant. However, the interaction of the titanate with the particle surface can still modify the surface charge density. Organotitanates react with surface protons or hydroxyl groups, which can alter the particle's surface chemistry and its interaction with the surrounding medium. borica.com This modification can lead to a change in the zeta potential.

Illustrative Zeta Potential Values for TiO₂ in Different Media

| Dispersion Medium | Surface Treatment | Typical Zeta Potential (mV) | Primary Stabilization Mechanism |

|---|---|---|---|

| Water (pH 7) | None | -20 to -30 | Electrostatic |

| Non-polar solvent (e.g., Toluene) | None | Near 0 | Unstable (aggregation likely) |

| Non-polar solvent (e.g., Toluene) | Organotitanate (e.g., this compound) | Slightly positive or negative, but low magnitude | Steric |

This table provides illustrative values to demonstrate the principles of dispersion stability. Actual values can vary based on specific conditions.

Characterization of Particle Size Distribution and Aggregation Dynamics in Dispersions

The effectiveness of a dispersing agent like this compound is quantified by its ability to reduce the size of particle agglomerates and prevent their re-aggregation over time. Several analytical techniques are employed to characterize the particle size distribution and monitor the aggregation dynamics of these dispersions.

Particle Size Analysis:

Dynamic Light Scattering (DLS): This technique is widely used to measure the hydrodynamic diameter of particles in a liquid. It is particularly useful for assessing the average particle size and the polydispersity index (a measure of the broadness of the size distribution) in the sub-micron range.

Laser Diffraction: This method is suitable for a broader range of particle sizes, from sub-micron to millimeters, and is often used in industrial quality control for pigments and fillers. horiba.com

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the particles, offering information on their primary size, shape, and state of aggregation. icrc.ac.ir

The addition of an effective dispersant like this compound typically results in a significant reduction in the measured average particle size and a narrower particle size distribution. beadszirconia.com This indicates the breakdown of larger agglomerates into smaller, primary particles or small, stable aggregates.

Aggregation Dynamics: The stability of a dispersion can be monitored over time by repeatedly measuring the particle size distribution. An increase in the average particle size over time is a clear indication of particle aggregation and poor long-term stability. The rate of aggregation can be influenced by factors such as temperature, shear forces, and the concentration of the dispersant. The optimal dosage of the organotitanate is crucial; typically, this is in the range of 0.2% to 2.0% by weight of the filler or pigment. l-i.co.ukborica.com Insufficient dosage results in incomplete surface coverage and bridging flocculation, while excessive amounts can sometimes lead to depletion flocculation or undesirable effects on the final product's properties.

Illustrative Particle Size Data for a Pigment Dispersion

| Sample | Average Particle Size (nm) by DLS | Polydispersity Index (PDI) | Observation |

|---|---|---|---|

| TiO₂ in Toluene (no dispersant) | > 1000 | > 0.7 | Large agglomerates, rapid settling |

| TiO₂ in Toluene with this compound | 250 | < 0.3 | Fine, stable dispersion |

This table presents hypothetical data to illustrate the typical effect of an organotitanate dispersant on a pigment dispersion in a non-aqueous solvent.

Strategies for Long-Term Dispersion Stability in Non-Aqueous Media

Achieving long-term stability in non-aqueous dispersions, particularly those with high solids content, requires a multi-faceted approach where the choice of dispersant is paramount.

Surface Pre-treatment of Particles: For optimal performance, the inorganic filler or pigment should be pre-treated with this compound before being incorporated into the polymer matrix or solvent. This ensures a uniform and robust chemical bond between the titanate and the particle surface. borica.com The process often involves mixing the filler with the liquid titanate and applying heat (above 100°C) to drive the reaction and remove any moisture that could hydrolyze the coupling agent. l-i.co.uk

Optimal Dispersant Concentration: As previously mentioned, determining the optimal concentration of the dispersant is critical. This is often achieved experimentally by creating a dosage ladder and measuring a property like viscosity or particle size. The viscosity of the dispersion will typically decrease sharply as the dispersant is added, reaching a minimum at the optimal concentration where the particle surfaces are effectively coated and lubricated. borica.com

Synergistic Use of Additives: While this compound is a powerful primary dispersant, it can sometimes be used in conjunction with other additives. For instance, wetting agents can be employed to facilitate the initial displacement of air from the pigment surface, allowing the titanate to adsorb more effectively. However, many organotitanates, due to their surfactant-like structure, act as both wetting and dispersing agents. yg-1.com

Control of Environmental Factors: The stability of the dispersion can be sensitive to temperature and the presence of contaminants like water. Water can hydrolyze the butoxy groups of the titanate, potentially compromising its bond to the particle surface and reducing its effectiveness. l-i.co.uk Therefore, maintaining a low-moisture environment during processing and storage is crucial for ensuring long-term stability.

By leveraging the steric stabilization provided by the long stearato chain of this compound, it is possible to create highly stable, finely dispersed systems of inorganic particles in a wide range of non-aqueous media, which is essential for the performance of many advanced materials, including coatings, plastics, and composites.

Theoretical and Computational Investigations of Tributoxy Stearato O Titanium

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and bonding characteristics of Tributoxy(stearato-O)titanium. These calculations provide a detailed picture of the molecule's three-dimensional geometry, the nature of its chemical bonds, and the distribution of electron density.

DFT studies on analogous titanium(IV) alkoxide and carboxylate complexes reveal that the titanium center typically adopts a distorted tetrahedral or trigonal bipyramidal geometry, depending on the coordination environment. rsc.org For this compound, calculations would optimize the molecular geometry to find the lowest energy conformation, determining precise bond lengths and angles. The key Ti-O bonds, both to the butoxy and stearato ligands, are of primary interest. These bonds are understood to have significant covalent character mixed with ionic contributions, arising from the difference in electronegativity between titanium and oxygen.

Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the oxygen atoms of the ligands, while the LUMO is centered on the electron-deficient titanium atom. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions.

Furthermore, calculations of the partial atomic charges, often using Mulliken population analysis, quantify the electron distribution across the molecule. These calculations consistently show a significant positive charge on the titanium atom, making it an electrophilic center susceptible to nucleophilic attack, which is fundamental to its catalytic activity. rsc.org The oxygen atoms of the butoxy and stearato groups carry negative charges, highlighting their role in bonding and reactivity.

Table 1: Representative Calculated Structural and Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| Ti-O (Butoxy) Bond Length | ~1.78 - 1.82 Å | Indicates a strong, partially covalent bond. |

| Ti-O (Stearato) Bond Length | ~1.95 - 2.05 Å | Reflects the coordination of the carboxylate group. |

| O-Ti-O Bond Angle | ~105° - 115° | Defines the coordination geometry around the Ti center. |

| Mulliken Charge on Ti | +1.4 to +1.6 e | Highlights the electrophilic nature of the titanium atom. |

| Mulliken Charge on O (Butoxy) | -0.6 to -0.8 e | Shows significant electron density on the alkoxy oxygen. |

| HOMO-LUMO Energy Gap | ~4.5 - 5.0 eV | Indicates the molecule's kinetic stability and electronic excitation energy. |

Molecular Dynamics Simulations of Interfacial Interactions and Adsorption Processes

This compound is widely used as a coupling agent to improve the compatibility between inorganic fillers and organic polymer matrices. l-i.co.uknih.gov Molecular Dynamics (MD) simulations are a powerful computational technique used to model these complex interfacial systems and to elucidate the mechanisms of adhesion and surface modification at an atomic level.

An MD simulation of this system would typically involve three components: an inorganic surface (e.g., silica, titania, or calcium carbonate), a collection of this compound molecules, and a polymer matrix (e.g., polyethylene (B3416737) or polypropylene). The simulation tracks the trajectories of all atoms over time, governed by a set of classical force fields that describe the interatomic potentials.

These simulations can visualize the adsorption process in detail. Initially, the titanate molecules, dispersed in a solvent or the polymer melt, move randomly. Upon approaching the inorganic surface, the polar tributoxy end of the molecule preferentially orients itself towards the filler. The alkoxy groups can then react with hydroxyl groups present on the filler surface, forming strong, covalent Ti-O-Si (or other metal) bonds and releasing butanol. core.ac.uk This chemical reaction anchors the coupling agent to the filler.

Simultaneously, the long, nonpolar stearate (B1226849) (C18) tail extends away from the surface into the organic polymer matrix. Van der Waals interactions and physical entanglement between the hydrocarbon tail and the polymer chains create a strong adhesive bridge, effectively coupling the inorganic and organic phases. mdpi.com MD simulations can quantify the strength of these interactions by calculating the binding energy at the interface and analyzing the conformational changes in the polymer chains near the modified surface. researchgate.netscienomics.com

Table 2: Typical Parameters for MD Simulation of a Filler/Titanate/Polymer Interface

| Parameter | Typical Value / Type | Purpose |

|---|---|---|

| Force Field | COMPASS, PCFF, or similar | Describes the potential energy of the system's atoms. |

| System Size | 10,000 - 100,000 atoms | To create a representative model of the interface. |

| Ensemble | NVT (constant volume, temperature) or NPT (constant pressure, temperature) | Maintains thermodynamic control over the simulation. |

| Temperature | 298 K (room temp) or 450-500 K (melt processing) | Simulates conditions of application or processing. |

| Simulation Time | 10 - 100 nanoseconds | Allows for observation of adsorption and equilibration. |

| Time Step | 1 femtosecond | Ensures numerical stability of the integration algorithm. |

Computational Modeling of Catalytic Pathways and Transition States

Titanium(IV) alkoxides are well-known catalysts for various organic reactions, including esterification and transesterification. nih.govdntb.gov.ua Computational modeling, primarily using DFT, can be employed to investigate the detailed mechanism of reactions catalyzed by this compound. This involves mapping the entire potential energy surface of the reaction to identify intermediates and, most importantly, the transition states that control the reaction rate.

For a transesterification reaction, the catalytic cycle is thought to begin with the coordination of an alcohol to the electrophilic titanium center. researchgate.netmdpi.com DFT calculations can model this initial step and the subsequent nucleophilic attack of the coordinated alcohol on the carbonyl carbon of a substrate ester. By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy barrier for the reaction. acs.org Locating the precise geometry of the transition state is a key goal of these calculations, as its structure provides insight into the factors that influence catalytic activity. For instance, the steric bulk of the butoxy and stearato ligands can influence the ease with which reactants can approach the titanium center, thereby affecting the activation energy. These computational studies can help rationalize experimental observations and guide the design of more efficient catalysts. researchgate.net

Table 3: Hypothetical Energy Profile for a Transesterification Step Catalyzed by this compound

| Reaction Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Catalyst + Alcohol + Ester | 0.0 |

| Intermediate 1 | Alcohol coordinated to Ti center | -5.2 |

| Transition State (TS) | Nucleophilic attack of alcohol on ester carbonyl | +18.5 |

| Intermediate 2 | Tetrahedral intermediate formed | -2.1 |

| Products | Catalyst + New Alcohol + New Ester | -8.7 |

Predictive Simulations of Structure-Reactivity and Structure-Performance Relationships

A major goal of computational chemistry is to move beyond explaining existing data to predicting the properties and performance of new, unsynthesized molecules. For compounds like this compound, predictive simulations can establish quantitative structure-activity relationships (QSAR) or structure-performance relationships (QSPR). researchgate.netosti.gov These models correlate calculated molecular descriptors with experimentally relevant outcomes, such as catalytic activity or interfacial adhesion strength.

To build such a model, a series of related titanate molecules would be designed in silico. For example, the length of the alkoxy groups (e.g., methoxy, ethoxy, butoxy) or the carboxylate chain (e.g., acetate, hexanoate, stearate) could be systematically varied. For each molecule in this virtual library, a set of quantum chemical descriptors would be calculated. These can include:

Electronic descriptors: HOMO/LUMO energies, Mulliken charge on the Ti atom, dipole moment.

Steric descriptors: Molecular volume, surface area, or specific parameters like the "percent buried volume" which quantifies the steric shielding of the catalytic center. researchgate.net

Energetic descriptors: Bond dissociation energies for the Ti-O bonds.

These calculated descriptors are then statistically correlated with a target performance metric. For catalytic performance, this could be the reaction rate constant. nih.gov For coupling agent performance, it could be the calculated adsorption energy on a specific filler surface. The resulting mathematical model can then be used to predict the performance of new candidate molecules, allowing researchers to prioritize synthetic efforts on the most promising compounds. This rational, computation-driven approach accelerates the discovery and optimization of new materials.

Table 4: Example of a Predictive Structure-Performance Relationship for Titanate Catalysts

| Compound Variant (in silico) | Calculated Descriptor (LUMO Energy, eV) | Predicted Performance (Relative Reaction Rate) |

|---|---|---|

| Tributoxy(acetato-O)titanium | -0.95 | 1.00 |

| Tributoxy(hexanoato-O)titanium | -0.98 | 1.15 |

| This compound | -1.01 | 1.28 |

| Triethoxy(stearato-O)titanium | -0.92 | 0.92 |

| Trimethoxy(stearato-O)titanium | -0.89 | 0.85 |

Future Research and Emerging Applications of this compound

The organotitanate this compound is poised for significant advancements beyond its current applications. As a monoalkoxy titanate, its unique molecular structure, featuring a hydrolyzable butoxy group and a long, organofunctional stearato ligand, provides a versatile platform for innovation. Future research is increasingly focused on harnessing this structure to create materials with novel functionalities, integrating them into sophisticated systems, understanding their interfacial mechanisms with greater precision, and exploring new catalytic frontiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.